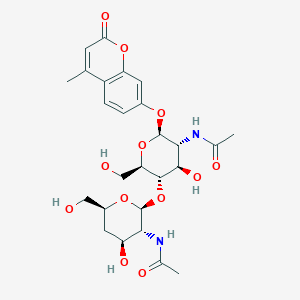
2,4-Dibromo-3,5-difluorobenzenethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dibromo-3,5-difluorobenzenethiol is an organosulfur compound with the molecular formula C6H2Br2F2S. This compound is characterized by the presence of bromine and fluorine atoms attached to a benzene ring, along with a thiol group (-SH). It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-3,5-difluorobenzenethiol typically involves the bromination and fluorination of benzenethiol derivatives. One common method includes the following steps:
Bromination: Benzenethiol is treated with bromine in the presence of a catalyst to introduce bromine atoms at the 2 and 4 positions.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent such as hydrogen fluoride or a fluorine gas mixture to introduce fluorine atoms at the 3 and 5 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of appropriate catalysts to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dibromo-3,5-difluorobenzenethiol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to remove halogen atoms or to convert the thiol group to a sulfide.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or Grignard reagents are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide, potassium permanganate, or nitric acid are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution: Products include various substituted benzenethiols.
Oxidation: Products include disulfides and sulfonic acids.
Reduction: Products include dehalogenated benzenethiols and sulfides.
Aplicaciones Científicas De Investigación
2,4-Dibromo-3,5-difluorobenzenethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: Employed in the development of biochemical probes and inhibitors.
Medicine: Investigated for potential therapeutic applications, including as antimicrobial or anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,4-Dibromo-3,5-difluorobenzenethiol involves its interaction with molecular targets through its thiol group and halogen atoms. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2,5-Dibromo-3,4-difluorobenzenethiol
- 2,4-Difluorobenzenethiol
- 4-Bromothiophenol
Uniqueness
2,4-Dibromo-3,5-difluorobenzenethiol is unique due to the specific arrangement of bromine and fluorine atoms on the benzene ring, which imparts distinct chemical properties and reactivity. This unique structure makes it valuable in specific synthetic applications and research studies.
Propiedades
Fórmula molecular |
C6H2Br2F2S |
|---|---|
Peso molecular |
303.95 g/mol |
Nombre IUPAC |
2,4-dibromo-3,5-difluorobenzenethiol |
InChI |
InChI=1S/C6H2Br2F2S/c7-4-2(9)1-3(11)5(8)6(4)10/h1,11H |
Clave InChI |
CCOOOUJMEHIXKL-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1S)Br)F)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



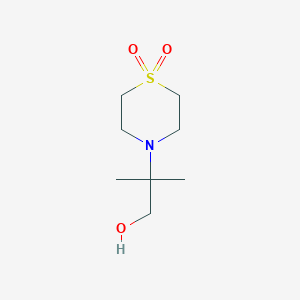
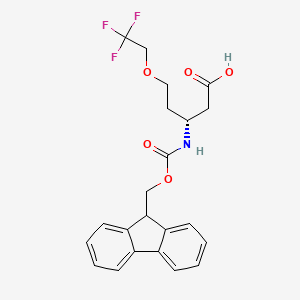
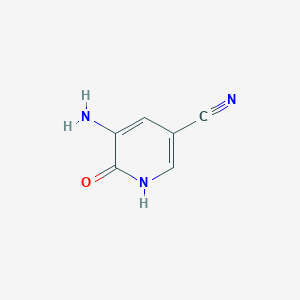
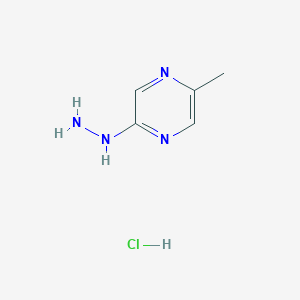
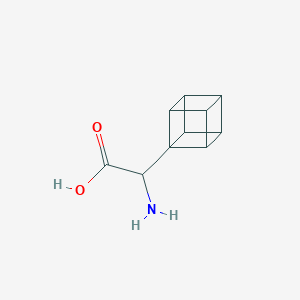
![1-[2-(5-Pyrimidinyl)phenyl]ethanone](/img/structure/B12851187.png)
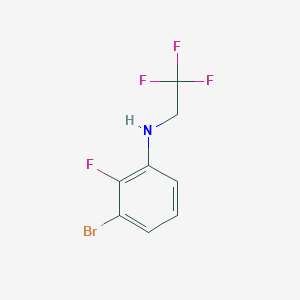

![Tert-butyl (2S,3R)-3-[4-(trifluoromethyl)phenyl]aziridine-2-carboxylate](/img/structure/B12851210.png)
![3-[(2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl)thio]-propanoic acid](/img/structure/B12851214.png)
![[2-[[4-(2-amino-2-sulfanylideneethyl)-N-[[2-(sulfanylcarbonylamino)phenyl]methyl]anilino]methyl]phenyl]carbamothioic S-acid](/img/structure/B12851221.png)
